Phenyl[4-(1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]methanone
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Overview
Description
1-{8-BENZOYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a benzoyl group attached to a triazoloquinoxaline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 1-{8-BENZOYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine.
Reaction with Amines: This intermediate is then reacted with various amines under nucleophilic substitution conditions.
Formation of the Final Compound:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques .
Chemical Reactions Analysis
1-{8-BENZOYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE undergoes several types of chemical reactions:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as anhydrous potassium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{8-BENZOYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{8-BENZOYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE involves several molecular targets and pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting its function and leading to cell death.
VEGFR-2 Inhibition: It inhibits the VEGFR-2 kinase, which is involved in angiogenesis and tumor growth.
Apoptosis Induction: The compound upregulates pro-apoptotic proteins like BAX and caspase-3, leading to programmed cell death.
Comparison with Similar Compounds
1-{8-BENZOYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE can be compared with other triazoloquinoxaline derivatives:
[1,2,4]Triazolo[4,3-a]quinoxaline: Similar in structure but lacks the benzoyl group, which may affect its biological activity.
[1,2,4]Triazolo[4,3-c]quinazolines: These compounds have a different ring structure and may exhibit different biological properties.
Fluoroquinolones: These antibiotics contain a piperazine moiety and are known for their antimicrobial activity.
The uniqueness of 1-{8-BENZOYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERIDINE lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H19N5O |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
phenyl-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl)methanone |
InChI |
InChI=1S/C21H19N5O/c27-19(15-7-3-1-4-8-15)16-9-10-17-18(13-16)26-14-22-24-21(26)20(23-17)25-11-5-2-6-12-25/h1,3-4,7-10,13-14H,2,5-6,11-12H2 |
InChI Key |
JFMKBGUOSQCWRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)N5C2=NN=C5 |
Origin of Product |
United States |
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